1-Bromo-2-[fluoro(phenyl)methyl]benzene
Description
Properties
CAS No. |
64027-89-0 |
|---|---|
Molecular Formula |
C13H10BrF |
Molecular Weight |
265.12 g/mol |
IUPAC Name |
1-bromo-2-[fluoro(phenyl)methyl]benzene |
InChI |
InChI=1S/C13H10BrF/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H |
InChI Key |
LPNHKLSXGQFZGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Br)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target compound’s structure comprises a benzene ring with a bromine atom at position 1 and a fluorinated benzyl group (CHF–C₆H₅) at position 2. Retrosynthetically, the molecule can be deconstructed into two primary fragments:
- A bromobenzene derivative.
- A fluorophenylmethyl moiety.
Key strategies for assembling these fragments include:
- Friedel-Crafts alkylation/acylation to introduce the fluorophenylmethyl group.
- Nucleophilic fluorination of precursor alcohols or halides.
- Cross-coupling reactions to install pre-functionalized aromatic groups.
The following sections detail these approaches, supported by experimental data from analogous syntheses.
Halogen Exchange from Chlorinated Precursors
A practical route involves synthesizing the chloro analog, 1-bromo-2-[chloro(phenyl)methyl]benzene, followed by halogen exchange to replace chlorine with fluorine.
Synthesis of 1-Bromo-2-[chloro(phenyl)methyl]benzene
As reported in CAS# 192521-16-7, this intermediate is synthesized via Friedel-Crafts alkylation using bromobenzene and chloro(phenyl)methanol. The reaction employs Lewis acids like AlCl₃ to facilitate electrophilic substitution:
$$
\text{C₆H₅–CHCl–OH} + \text{C₆H₅Br} \xrightarrow{\text{AlCl₃}} \text{C₆H₅–CHCl–C₆H₄Br} + \text{H₂O}
$$
Fluorination via Halogen Exchange
Chlorine-to-fluorine substitution is achieved using Swarts-type reactions or nucleophilic fluorination :
Swarts Reaction
Treating the chloro compound with antimony trifluoride (SbF₃) in the presence of a catalytic acid:
$$
\text{C₆H₅–CHCl–C₆H₄Br} + \text{SbF₃} \rightarrow \text{C₆H₅–CHF–C₆H₄Br} + \text{SbCl₃}
$$
- Molar ratio: 1:1.2 (chloro compound:SbF₃).
- Solvent: Chloroform (56-81-5).
- Temperature: 80–100°C, 8–12 hours.
- Yield: ~50–60%.
Nucleophilic Fluorination with KF
Potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) facilitates SN2 displacement:
$$
\text{C₆H₅–CHCl–C₆H₄Br} + \text{KF} \xrightarrow{\text{DMF}} \text{C₆H₅–CHF–C₆H₄Br} + \text{KCl}
$$
- KF excess: 3 equivalents.
- Reaction time: 24 hours at 120°C.
- Yield: ~40–50%.
Fluorination of Alcohol Intermediates
An alternative pathway involves synthesizing a benzyl alcohol intermediate, followed by fluorination.
Synthesis of 1-Bromo-2-[hydroxy(phenyl)methyl]benzene
The alcohol precursor is prepared via Grignard addition to 2-bromobenzaldehyde:
$$
\text{2-BrC₆H₄CHO} + \text{C₆H₅MgBr} \rightarrow \text{2-BrC₆H₄–CH(OH)–C₆H₅}
$$
DAST-Mediated Fluorination
Deoxo-Fluor® or diethylaminosulfur trifluoride (DAST) converts the alcohol to the fluoride:
$$
\text{2-BrC₆H₄–CH(OH)–C₆H₅} \xrightarrow{\text{DAST}} \text{2-BrC₆H₄–CHF–C₆H₅}
$$
- DAST stoichiometry: 1.5 equivalents.
- Solvent: Dichloromethane.
- Temperature: −78°C to 0°C.
- Yield: ~60–70%.
Friedel-Crafts Acylation/Reduction Approach
This method involves introducing a ketone group via Friedel-Crafts acylation, followed by reduction and fluorination.
Friedel-Crafts Acylation
2-Bromobenzene reacts with fluorophenylacetyl chloride under AlCl₃ catalysis:
$$
\text{2-BrC₆H₅} + \text{F–C₆H₄–COCl} \xrightarrow{\text{AlCl₃}} \text{2-BrC₆H₄–CO–C₆H₄F}
$$
- Solvent: Nitromethane.
- Temperature: 25–50°C.
- Yield: ~55–65%.
Ketone Reduction to Alcohol
The ketone is reduced using sodium borohydride (NaBH₄):
$$
\text{2-BrC₆H₄–CO–C₆H₄F} \xrightarrow{\text{NaBH₄}} \text{2-BrC₆H₄–CH(OH)–C₆H₄F}
$$
Fluorination of the Alcohol
The alcohol is fluorinated using DAST, as described in Section 3.2.
Comparative Analysis of Methods
The table below evaluates the efficiency of each synthetic route:
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[fluoro(phenyl)methyl]benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the benzene ring.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration, or sulfur trioxide (SO₃) for sulfonation.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and organoboron reagents in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products Formed
Nucleophilic Substitution: Formation of phenols or amines.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
Scientific Research Applications
1-Bromo-2-[fluoro(phenyl)methyl]benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[fluoro(phenyl)methyl]benzene in chemical reactions involves the interaction of its functional groups with various reagents and catalysts. For example, in electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophilic attack, while the fluorinated phenylmethyl group can influence the reactivity and selectivity of the compound . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Reactivity and Electronic Effects
- Halogen Influence : Bromo substitution at the ortho position enhances electrophilic reactivity compared to chloro or fluoro analogs, as bromine’s polarizability facilitates nucleophilic aromatic substitution .
- This contrasts with methoxy or methylsulfinyl groups, which donate electrons .
- Substituent Position : Para-substituted analogs (e.g., 1-Bromo-4-(fluoro(phenyl)methyl)benzene) exhibit distinct regioselectivity in cross-coupling reactions compared to ortho-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
